rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride
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Overview
Description
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol . This compound is characterized by its unique stereochemistry, which includes three chiral centers, making it a stereoisomerically pure substance. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves several steps. One common method includes the use of microwave irradiation to induce regio- and stereoselective SN2 epoxide ring cleavage. This process involves the reaction of trans-epoxide of (+)-3-carene with sodium salts of sterically unhindered heterocyclic amines in methanol at 120°C for 1 hour . The reaction yields the corresponding chiral 4-substituted 1S,4S,3S,6R-caran-3-ols in good isolated yields (60-83%) .
Chemical Reactions Analysis
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly SN2 reactions, due to the presence of the epoxide ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding alcohols and amines.
Scientific Research Applications
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a chiral reagent and chiral auxiliary in asymmetric organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological macromolecules.
Comparison with Similar Compounds
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine;hydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5+,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSQWGRQBBYBA-YAFCINRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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